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molecular formula C7H5ClN2O4 B8470439 2-Chloro-pyrimidine-4,6-dicarboxylic acid monomethyl ester

2-Chloro-pyrimidine-4,6-dicarboxylic acid monomethyl ester

Cat. No. B8470439
M. Wt: 216.58 g/mol
InChI Key: FVLQNACVUROOSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08993631B2

Procedure details

To a stirred solution of methyl 2-chloro-6-methylpyrimidine-4-carboxylate (3.73 g, 20 mmol.) in dioxane (20 mL) is added selenium dioxide (3.55 g, 32 mmol) and the mixture is heated at 105° C. for 12 hours. The suspension is filtered through Celite and washed well with dioxane. The solvent is removed under reduced pressure to give 2-chloro-pyrimidine-4,6-dicarboxylic acid monomethyl ester; HPLC Retention time 0.65 minutes (condition A); MS 217.2 (M+1).
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([C:8]([O:10]C)=[O:9])[CH:5]=C(C)[N:3]=1.[Se](=O)=[O:14].O1[CH2:21][CH2:20][O:19][CH2:18]C1>>[CH3:18][O:19][C:20]([C:21]1[CH:5]=[C:6]([C:8]([OH:10])=[O:9])[N:7]=[C:2]([Cl:1])[N:3]=1)=[O:14]

Inputs

Step One
Name
Quantity
3.73 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)C(=O)OC)C
Name
Quantity
3.55 g
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension is filtered through Celite
WASH
Type
WASH
Details
washed well with dioxane
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=NC(=NC(=C1)C(=O)O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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